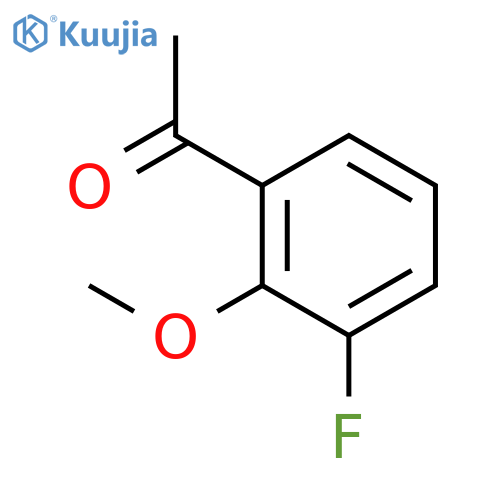

Cas no 295779-86-1 (1-(3-Fluoro-2-methoxyphenyl)ethanone)

1-(3-Fluoro-2-methoxyphenyl)ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(3-Fluoro-2-methoxyphenyl)ethanone

- 3'-FLUORO-2'-METHOXYACETOPHENONE

- Ethanone,1-(3-fluoro-2-methoxyphenyl)-

- AGN-PC-005BBR

- ANW-73406

- CTK8C4872

- MolPort-004-773-111

- SureCN1261333

- 1-(3-fluoro-2-methoxyphenyl)ethan-1-one

- 1-(3-Fluoro-2-methoxy-phenyl)-ethanone

- XWKGHXBPAPLVPW-UHFFFAOYSA-N

- 2'-Methoxy-3'-fluoroacetophenone

- Ethanone, 1-(3-fluoro-2-methoxyphenyl)-

- SB36437

- AKOS006343816

- 295779-86-1

- DTXSID30460097

- MFCD12545933

- F13156

- FS-2378

- Ethanone, 1-(3-fluoro-2-methoxyphenyl)- (9CI)

- EN300-132282

- SCHEMBL1261333

- CS-0113129

- 1-(3-Fluoro-2-methoxyphenyl)ethan-1-one, 2-Acetyl-6-fluoroanisole

-

- MDL: MFCD12545933

- インチ: 1S/C9H9FO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-5H,1-2H3

- InChIKey: XWKGHXBPAPLVPW-UHFFFAOYSA-N

- SMILES: FC1=C([H])C([H])=C([H])C(C(C([H])([H])[H])=O)=C1OC([H])([H])[H]

計算された属性

- 精确分子量: 168.05865769g/mol

- 同位素质量: 168.05865769g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 12

- 回転可能化学結合数: 2

- 複雑さ: 170

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3

- XLogP3: 1.7

1-(3-Fluoro-2-methoxyphenyl)ethanone Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0347-25g |

1-(3-Fluoro-2-methoxy-phenyl)-ethanone |

295779-86-1 | 96% | 25g |

¥13902.86 | 2025-01-21 | |

| Enamine | EN300-132282-0.5g |

1-(3-fluoro-2-methoxyphenyl)ethan-1-one |

295779-86-1 | 95% | 0.5g |

$78.0 | 2023-05-24 | |

| Alichem | A015000105-1g |

3'-Fluoro-2'-methoxyacetophenone |

295779-86-1 | 97% | 1g |

$1460.20 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183769-5g |

1-(3-Fluoro-2-methoxyphenyl)ethan-1-one |

295779-86-1 | 95% | 5g |

¥2217.00 | 2024-08-03 | |

| Enamine | EN300-132282-5.0g |

1-(3-fluoro-2-methoxyphenyl)ethan-1-one |

295779-86-1 | 95% | 5g |

$359.0 | 2023-05-24 | |

| Chemenu | CM183516-1g |

1-(3-Fluoro-2-methoxy-phenyl)-ethanone |

295779-86-1 | 95% | 1g |

$121 | 2022-06-11 | |

| TRC | F592370-50mg |

1-(3-Fluoro-2-methoxyphenyl)ethanone |

295779-86-1 | 50mg |

$ 50.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FS158-50mg |

1-(3-Fluoro-2-methoxyphenyl)ethanone |

295779-86-1 | 95% | 50mg |

110.0CNY | 2021-07-12 | |

| TRC | F592370-100mg |

1-(3-Fluoro-2-methoxyphenyl)ethanone |

295779-86-1 | 100mg |

$ 65.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183769-1g |

1-(3-Fluoro-2-methoxyphenyl)ethan-1-one |

295779-86-1 | 95% | 1g |

¥690.00 | 2024-08-03 |

1-(3-Fluoro-2-methoxyphenyl)ethanone 関連文献

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

1-(3-Fluoro-2-methoxyphenyl)ethanoneに関する追加情報

Professional Introduction to 1-(3-Fluoro-2-methoxyphenyl)ethanone (CAS No. 295779-86-1)

1-(3-Fluoro-2-methoxyphenyl)ethanone, identified by the Chemical Abstracts Service Number (CAS No.) 295779-86-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a fluorosubstituent and a methoxy group on a phenyl ring coupled with an acetyl moiety, has garnered attention due to its structural versatility and potential biological activities. The presence of the fluoroatom, in particular, is well-documented for its ability to modulate metabolic stability, binding affinity, and overall pharmacological properties of associated molecules.

The synthesis and exploration of 1-(3-fluoro-2-methoxyphenyl)ethanone have been central to numerous studies aiming to develop novel therapeutic agents. The compound serves as a key intermediate in the preparation of more complex molecules, often employed in the design of kinase inhibitors, antiviral agents, and other pharmacologically relevant scaffolds. Recent advancements in computational chemistry and high-throughput screening have further highlighted the utility of this scaffold in identifying lead compounds for various diseases.

One of the most compelling aspects of 1-(3-fluoro-2-methoxyphenyl)ethanone is its role in the development of targeted therapies. The fluorosubstituent enhances lipophilicity and can improve oral bioavailability, while the methoxy group contributes to metabolic stability. These features make it an attractive building block for drugs that require precise targeting and sustained activity. For instance, studies have demonstrated its potential in modulating pathways associated with cancer cell proliferation and inflammation, areas where precise molecular interactions are critical.

In the context of modern drug discovery, the integration of machine learning and artificial intelligence has accelerated the process of identifying promising candidates like 1-(3-fluoro-2-methoxyphenyl)ethanone. Predictive models trained on large datasets have been instrumental in predicting binding affinities and pharmacokinetic properties, enabling researchers to prioritize compounds for further investigation. This approach has not only streamlined the drug development pipeline but also opened new avenues for exploring structure-activity relationships (SARs).

The biological activity of 1-(3-fluoro-2-methoxyphenyl)ethanone has been investigated across multiple therapeutic domains. Notably, its derivatives have shown promise in inhibiting specific enzymes that play a role in neurodegenerative diseases. The ability to fine-tune its structure allows for the development of molecules with enhanced selectivity and reduced side effects. Such derivatives are being tested in preclinical models to evaluate their potential as treatments for conditions like Alzheimer’s disease and Parkinson’s disease.

Furthermore, the compound’s utility extends beyond traditional small-molecule drug development. It has been explored as a precursor in the synthesis of peptidomimetics and other biologically active peptides. The strategic placement of functional groups on the aromatic ring provides a scaffold that can mimic natural biomolecules while offering improved pharmacological profiles. This versatility underscores its importance as a tool in synthetic organic chemistry and medicinal chemistry.

The environmental impact and sustainability considerations are also integral to the research surrounding 1-(3-fluoro-2-methoxyphenyl)ethanone. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic methods, particularly those involving transition metals, have been employed to enhance reaction efficiencies. These innovations align with broader goals within the pharmaceutical industry to adopt more sustainable practices while maintaining high standards of quality and efficacy.

Future directions in the study of 1-(3-fluoro-2-methoxyphenyl)ethanone include exploring its role in emerging therapeutic areas such as immunotherapy and gene editing technologies. The compound’s structural features make it a candidate for designing molecules that can interact with biological targets at a highly specific level. Additionally, its potential as an adjuvant or co-agent in combination therapies is being examined to improve treatment outcomes.

In conclusion, 1-(3-fluoro-2-methoxyphenyl)ethanone (CAS No. 295779-86-1) represents a cornerstone in contemporary pharmaceutical research. Its unique structural attributes, combined with its versatility as an intermediate, make it indispensable in the quest for novel therapeutics. As research continues to evolve, this compound will undoubtedly remain at the forefront of innovation, driving advancements that address some of humanity’s most pressing health challenges.

295779-86-1 (1-(3-Fluoro-2-methoxyphenyl)ethanone) Related Products

- 445-82-9(1-(5-fluoro-2-methoxyphenyl)ethan-1-one)

- 2171237-07-1((1S)-1-1-cyclopropyl-3-(propan-2-yl)-1H-pyrazol-5-ylethan-1-amine)

- 2786-08-5(4-Dibenzothiophenecarboxylicacid)

- 926204-45-7(N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide)

- 1782051-01-7(3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid)

- 1528241-13-5(2-[(2-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid)

- 2034210-30-3(N-{4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}thiophene-2-sulfonamide)

- 2138575-16-1(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(morpholin-4-yl)benzoic acid)

- 681482-50-8(4-{4-(trifluoromethoxy)phenylmethyl}piperidine)

- 1448030-16-7(N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide)